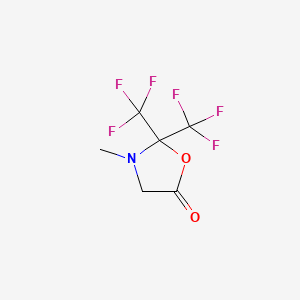
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a methyl group and two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For example, the reaction of 3-amino-2,2-bis(trifluoromethyl)propan-1-ol with a suitable carbonyl compound under acidic or basic conditions can yield the oxazolidinone ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. For instance, the oxazolidinone intermediate can be treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups present.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Aplicaciones Científicas De Investigación
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities, such as fluorinated polymers.
Chemical Biology: The compound can be used as a probe or tool in biochemical studies to investigate molecular interactions and pathways.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, specialty chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,2-bis(trifluoromethyl)biphenyl: This compound shares the trifluoromethyl groups but has a different core structure.
2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one: Lacks the methyl group, providing a basis for comparison in terms of reactivity and properties.
Uniqueness
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the oxazolidinone ring and the trifluoromethyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
6458-45-3 |
|---|---|
Fórmula molecular |
C6H5F6NO2 |
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
3-methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H5F6NO2/c1-13-2-3(14)15-4(13,5(7,8)9)6(10,11)12/h2H2,1H3 |
Clave InChI |
RMKGMGXPUIZZDG-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)OC1(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


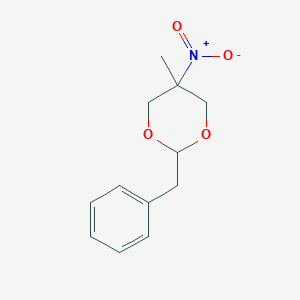

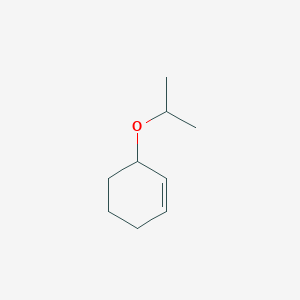
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
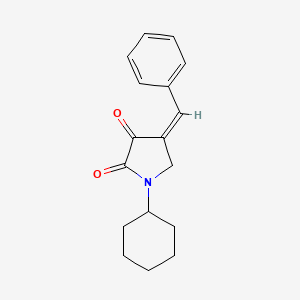

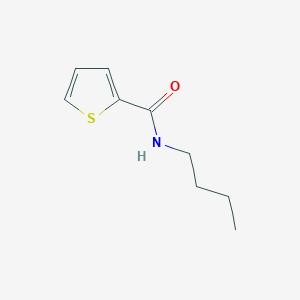
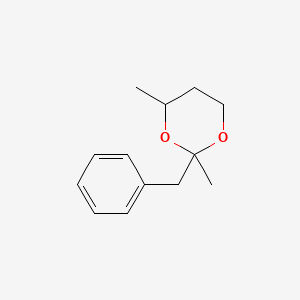
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
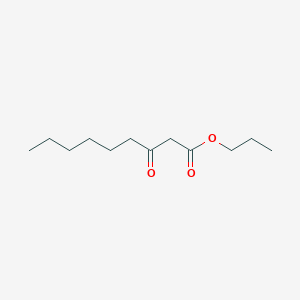
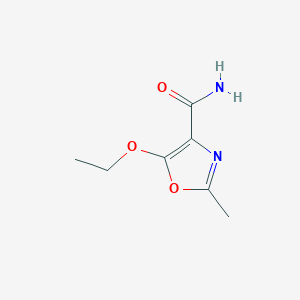
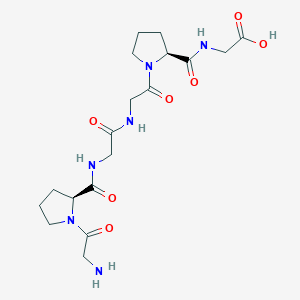
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
